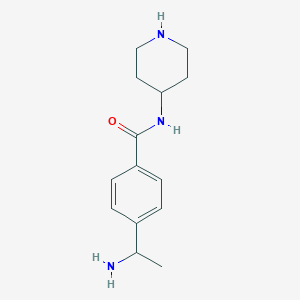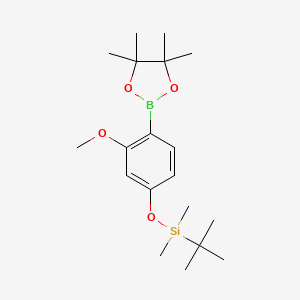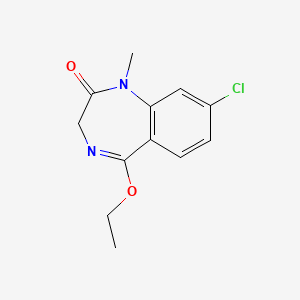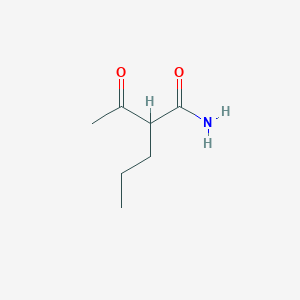![molecular formula C7H13NO B13958321 (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S,6S)-6-Aminobicyclo[221]heptan-2-ol is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: Norbornene undergoes hydroxylation to introduce a hydroxyl group at the 2-position.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the 6-position.
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents to ensure the correct configuration at the 1R, 2R, 4S, and 6S positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The starting material for the synthesis of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol.
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H13NO/c8-6-2-4-1-5(6)7(9)3-4/h4-7,9H,1-3,8H2/t4-,5+,6-,7+/m0/s1 |
InChI Key |
BBLGFSOKWOCPFL-BNHYGAARSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1[C@@H](C2)O)N |
Canonical SMILES |
C1C2CC(C1C(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


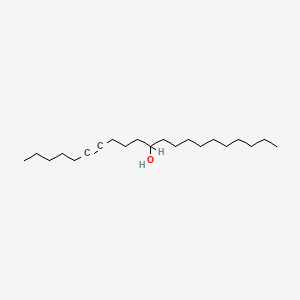
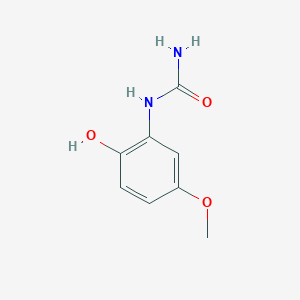
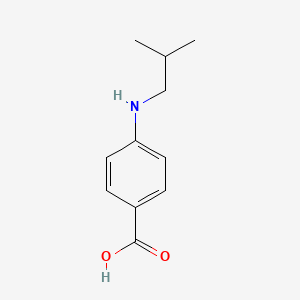
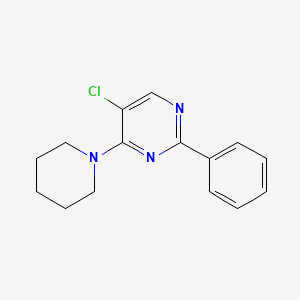
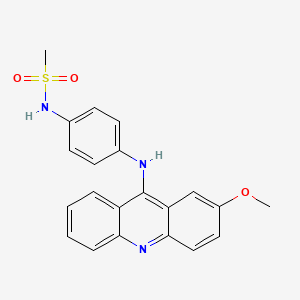
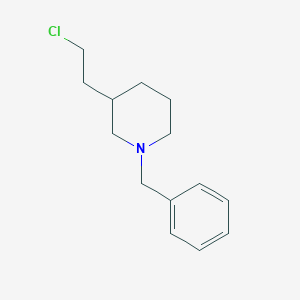

![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
